molecular formula C10H5ClF3NaO2 B6602783 sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate CAS No. 1007036-48-7

sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate

Cat. No. B6602783
CAS RN: 1007036-48-7
M. Wt: 272.58 g/mol
InChI Key: PXHYICZFLLLNIS-SZKNIZGXSA-M
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Description

Sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate, commonly referred to as SCTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. SCTP was first synthesized in the early 1990s and has since been used in a variety of laboratory experiments and research studies. This compound has a wide range of biological activities, including antiviral, anti-inflammatory, and antifungal effects. In addition, SCTP has been used to study the biochemical and physiological effects of various compounds and drugs.

Mechanism of Action

The exact mechanism of action of SCTP is not fully understood. However, it is believed that SCTP acts as a proton shuttle, transporting protons across membranes and into cells. This process is believed to be involved in the regulation of cellular processes and the modulation of drug activity. In addition, SCTP is believed to interact with proteins and enzymes, resulting in changes in their activity and structure.
Biochemical and Physiological Effects
SCTP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that SCTP can inhibit the growth of certain viruses, bacteria, and fungi. In addition, SCTP has been shown to possess anti-inflammatory and antifungal properties. Furthermore, SCTP has been shown to modulate the activity of various enzymes and proteins, resulting in changes in their activity and structure.

Advantages and Limitations for Lab Experiments

SCTP has a number of advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, SCTP is soluble in both water and organic solvents and can be stored in aqueous solution for extended periods of time. However, there are some limitations to using SCTP in laboratory experiments. The compound is relatively unstable and can be easily degraded by heat or light. In addition, SCTP can be toxic at high concentrations and should be handled with care.

Future Directions

There are a number of potential future directions for research involving SCTP. These include further study of the biochemical and physiological effects of SCTP, as well as its potential applications in drug development. In addition, further research is needed to better understand the mechanism of action of SCTP and its interactions with proteins and enzymes. Finally, further research is needed to investigate the potential toxicity of SCTP and its long-term effects on biological systems.

Synthesis Methods

SCTP is synthesized by a reaction between 4-chlorophenyl-1,1,1-trifluoro-4-oxobut-2-en-2-olate and sodium hydroxide. This reaction is carried out in aqueous solution at a temperature of 0-5°C. The reaction is exothermic and yields a white solid product that is soluble in water and organic solvents. The reaction is typically completed within 1-2 hours.

Scientific Research Applications

SCTP has been used in a variety of scientific research experiments and studies. It has been used to study the biochemical and physiological effects of various compounds and drugs, as well as their interactions with biological systems. In addition, SCTP has been used to study the antiviral, anti-inflammatory, and antifungal effects of various compounds. It has also been used to study the pharmacokinetics and pharmacodynamics of various substances.

properties

IUPAC Name

sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2.Na/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14;/h1-5,16H;/q;+1/p-1/b9-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHYICZFLLLNIS-SZKNIZGXSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C(\C(F)(F)F)/[O-])Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate

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